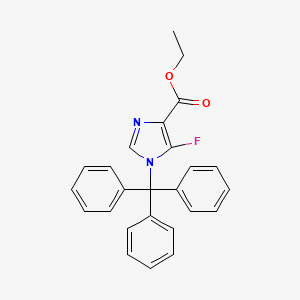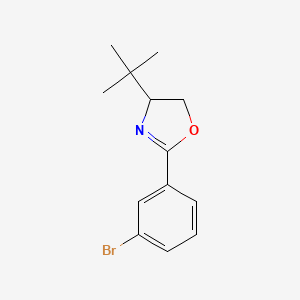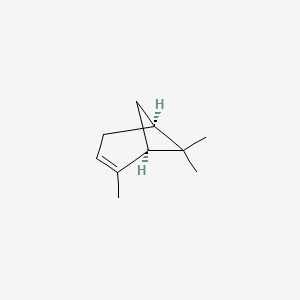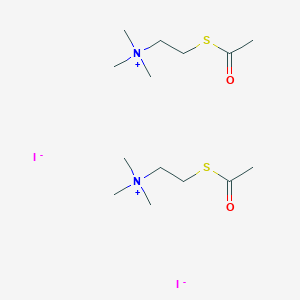![molecular formula C20H32N4OS B14801499 (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an aminocyclohexyl group, a thioxomethyl group, and a dimethylbutanamide backbone, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the aminocyclohexyl intermediate: This step involves the reaction of cyclohexanone with ammonia or an amine under reductive amination conditions to form the aminocyclohexyl group.
Introduction of the thioxomethyl group: This can be achieved by reacting the aminocyclohexyl intermediate with a thioamide or a thiocarbonyl compound under appropriate conditions.
Coupling with the dimethylbutanamide backbone: The final step involves coupling the intermediate with a dimethylbutanamide derivative, typically using a coupling reagent such as carbodiimide or a similar activating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting thioxomethyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thioxomethyl groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide: Similar structure but with a carbonyl group instead of a thioxomethyl group.
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]methyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide: Similar structure but with a methyl group instead of a thioxomethyl group.
Uniqueness
The uniqueness of (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide lies in its thioxomethyl group, which imparts distinct chemical and biological properties. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C20H32N4OS |
|---|---|
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N-benzyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C20H32N4OS/c1-20(2,3)17(18(25)22-13-14-9-5-4-6-10-14)24-19(26)23-16-12-8-7-11-15(16)21/h4-6,9-10,15-17H,7-8,11-13,21H2,1-3H3,(H,22,25)(H2,23,24,26)/t15-,16-,17-/m1/s1 |
Clave InChI |
HHUNSZOIKIPMMG-BRWVUGGUSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=S)N[C@@H]2CCCC[C@H]2N |
SMILES canónico |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2CCCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)

![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)

![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)

